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Compound of Interest

Compound Name:
5-Bromo-2,4-

dimethoxybenzaldehyde

Cat. No.: B144945 Get Quote

5-Bromo-2,4-dimethoxybenzaldehyde is a polysubstituted aromatic aldehyde that serves as

a highly valuable and versatile intermediate in organic synthesis. Its utility stems from a unique

combination of functional groups: a reactive aldehyde, an aryl bromide suitable for cross-

coupling, and an electron-rich aromatic ring activated by two methoxy groups. This guide

provides an in-depth analysis of its reactivity, offering researchers and drug development

professionals the predictive insights necessary to effectively incorporate this building block into

complex synthetic pathways. We will move beyond simple reaction lists to explore the

underlying electronic and steric factors that govern its chemical behavior, providing a

framework for rational reaction design and optimization.

Molecular Profile and Spectroscopic
Characterization
A thorough understanding of a reagent's physical and spectral properties is the foundation of its

effective use. These properties not only confirm the identity and purity of the material but also

provide clues to its reactivity.

Physical and Chemical Properties
The key properties of 5-Bromo-2,4-dimethoxybenzaldehyde are summarized below,

providing essential data for reaction planning and safety assessment.
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Property Value Source(s)

CAS Number 130333-46-9 [1]

Molecular Formula C₉H₉BrO₃ [1]

Molecular Weight 245.07 g/mol [1]

Appearance Solid

Melting Point 140-141 °C

SMILES String COc1cc(OC)c(C=O)cc1Br

InChI Key
PXDIELLGFUEAIX-

UHFFFAOYSA-N

Spectroscopic Data
Vibrational and spectral studies are crucial for confirming the molecular structure.[2] Quantum

mechanical calculations using methods like Density Functional Theory (DFT) have shown good

agreement with experimental FTIR and Laser Raman spectra, validating the compound's

structural parameters.[2]

A Guided Tour of Reactivity
The reactivity of 5-Bromo-2,4-dimethoxybenzaldehyde can be logically dissected by

considering its three primary functional regions: the aldehyde group, the carbon-bromine bond,

and the aromatic ring itself.
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Caption: Reactivity map of 5-Bromo-2,4-dimethoxybenzaldehyde.
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Reactions at the Aldehyde Carbonyl
The aldehyde group is a classic electrophilic site, susceptible to nucleophilic attack. Its

reactivity is standard and predictable.

Reduction: The aldehyde can be readily reduced to a primary alcohol (1,2-dihydro-4,6-

dimethoxy-3-methylbenzocyclobuten-1-ol has been prepared this way). Mild reducing agents

like sodium borohydride (NaBH₄) are typically sufficient for this transformation, leaving the

aryl bromide intact.

Nucleophilic Addition: Organometallic reagents such as Grignard (R-MgBr) or organolithium

(R-Li) reagents will attack the carbonyl carbon to form secondary alcohols. Due to the ortho-

methoxy group, some steric hindrance may be present, potentially requiring slightly elevated

temperatures or longer reaction times compared to unhindered aldehydes.[3]

Olefination: The Wittig reaction provides a reliable method for converting the aldehyde into

an alkene, offering a route to extend carbon chains and introduce new functionalities.

The Carbon-Bromine Bond: A Gateway to Cross-
Coupling
The C-Br bond is the most synthetically versatile site on the molecule, serving as an ideal

handle for palladium-catalyzed cross-coupling reactions. This allows for the construction of

complex molecular architectures.

The Suzuki reaction is a powerful method for forming carbon-carbon bonds by coupling an

organohalide with an organoboron compound.[4] 5-Bromo-2,4-dimethoxybenzaldehyde is an

excellent substrate for this reaction. For instance, it undergoes coupling with

benzo[b]thiophene-2-boronic acid using a palladium catalyst like

tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

The catalytic cycle is a well-established pathway involving three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond.[4][5]

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred

to the palladium center.[4][5]
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Reductive Elimination: The two organic fragments couple, forming the new C-C bond and

regenerating the Pd(0) catalyst.[4][5]
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Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
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The Buchwald-Hartwig amination is the definitive method for constructing carbon-nitrogen

bonds, coupling aryl halides with amines.[6] This reaction has revolutionized pharmaceutical

synthesis.[7] The mechanism is similar to the Suzuki coupling, involving oxidative addition,

amine coordination and deprotonation, and reductive elimination.[8][9] The choice of ligand is

critical, with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) being essential for

high efficiency.[7][9]
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Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Reactions on the Aromatic Ring
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The substitution pattern on the benzene ring dictates its reactivity towards electrophiles.

Electrophilic Aromatic Substitution (EAS): The ring is highly activated due to the two electron-

donating methoxy groups (-OCH₃), which are strong ortho, para-directors.[10] The aldehyde

(-CHO) and bromine (-Br) are deactivating groups.[10] The directing effects are as follows:

-OCH₃ at C2: Directs to C1 (blocked), C3, and C5 (blocked).

-OCH₃ at C4: Directs to C3 and C5 (blocked).

-CHO at C1: Directs to C3 and C5 (blocked).

-Br at C5: Directs to C1 (blocked) and C3.

All directing vectors converge on the C3 position. Therefore, electrophilic substitution (e.g.,

nitration, halogenation) is strongly predicted to occur at the C3 position, the only

unsubstituted site activated by both methoxy groups.

Nucleophilic Aromatic Substitution (NAS): This reaction is highly unlikely. NAS requires the

presence of strong electron-withdrawing groups (like -NO₂) ortho or para to the leaving group

(the bromide) to stabilize the negatively charged Meisenheimer complex intermediate.[11]

[12] The electron-donating methoxy groups on this ring destabilize such an intermediate,

making the C-Br bond resistant to nucleophilic attack.

Field-Proven Experimental Protocols
The following protocols are presented as robust starting points for key transformations.

Researchers should perform optimization based on their specific substrates and equipment.

Protocol 1: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize 5-Aryl-2,4-dimethoxybenzaldehyde.

Methodology:

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-
Bromo-2,4-dimethoxybenzaldehyde (1.0 equiv), the desired arylboronic acid (1.2-1.5

equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).[13]
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Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol %).[5][13]

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or

Nitrogen) three times.

Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent like 1,4-

dioxane, toluene, or DMF with water (typically a 4:1 to 10:1 ratio) is common.[4]

Reaction Execution: Heat the mixture with vigorous stirring. Reaction temperatures typically

range from 80 °C to 110 °C.[4]

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS

until the starting material is consumed.

Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic

solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over

anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

Purification: Purify the crude product via flash column chromatography on silica gel to yield

the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination
Objective: To synthesize 5-(Amino)-2,4-dimethoxybenzaldehyde derivatives.

Methodology:

Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst

(e.g., Pd₂(dba)₃, 1-2 mol %), the appropriate phosphine ligand (e.g., XPhos, 2-4 mol %), and

a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.2-1.5 equiv) to a dry reaction

vessel.[9]

Reagent Addition: Add 5-Bromo-2,4-dimethoxybenzaldehyde (1.0 equiv) and the desired

primary or secondary amine (1.1-1.3 equiv).

Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane

via syringe.
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Reaction Execution: Seal the vessel and heat the mixture with stirring. Temperatures

typically range from 80 °C to 110 °C.[9]

Monitoring: Monitor the reaction by TLC or GC-MS.

Workup: After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl.

Extract the product with an organic solvent. Wash the organic phase with brine, dry over an

anhydrous salt, and concentrate in vacuo.

Purification: Purify the crude material by flash chromatography to obtain the desired aryl

amine.

Safety and Handling
Proper safety precautions are mandatory when handling any chemical reagent.

Hazard Identification: 5-Bromo-2,4-dimethoxybenzaldehyde is known to cause skin

irritation, serious eye irritation, and may cause respiratory irritation.[14] It may be harmful if

swallowed.[15]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

glasses with side-shields, chemical-resistant gloves, and a lab coat.

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of dust.[15] Avoid contact with skin and eyes.[16]

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.

[16]

Conclusion
5-Bromo-2,4-dimethoxybenzaldehyde is a strategically functionalized molecule whose

reactivity is dominated by palladium-catalyzed cross-coupling at the C-Br bond. The aldehyde

group offers a reliable site for standard carbonyl chemistry, while the electron-rich nature of the

aromatic ring strongly directs any potential electrophilic substitution to the C3 position. By

understanding these distinct reactivity modes, synthetic chemists can leverage this compound
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as a powerful and predictable tool for the efficient construction of diverse and complex

molecular targets in pharmaceutical and materials science research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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